molecular formula C16H27BrS B1283368 2-Bromo-5-dodecylthiophene CAS No. 153561-74-1

2-Bromo-5-dodecylthiophene

Cat. No. B1283368
M. Wt: 331.4 g/mol
InChI Key: MOSAVYMGWTYDNS-UHFFFAOYSA-N
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Description

2-Bromo-5-dodecylthiophene is a derivative of thiophene, a five-membered aromatic ring containing four carbon atoms and one sulfur atom . It bears a dodecyl alkyl chain (C12H25) and a bromo functional group at both end positions of the thiophene ring . This compound is widely used for the synthesis of semiconducting small molecules, oligomers, and conjugated polymers in the application of organic electronics .


Synthesis Analysis

The synthesis of 2-Bromo-5-dodecylthiophene is achieved by reacting 5-dodecylthiophene with N-Bromosuccinimide (NBS) . The end bromo group provides the functionality for cross-coupling or nucleophilic aromatic substitution reactions to offer extended conjugation to the targeted molecules .


Molecular Structure Analysis

The molecular structure of 2-Bromo-5-dodecylthiophene consists of a thiophene ring with a bromo functional group and a dodecyl alkyl chain attached to it . The molecular formula is C16H27BrS, and the molecular weight is 331.35 g/mol .


Chemical Reactions Analysis

The chemical reactions involving 2-Bromo-5-dodecylthiophene primarily include cross-coupling and nucleophilic aromatic substitution reactions . These reactions are used to extend the conjugation of the targeted molecules .


Physical And Chemical Properties Analysis

2-Bromo-5-dodecylthiophene is a yellow liquid at 20 degrees Celsius . It has a refractive index of 1.510 and a density of 1.105 g/mL at 25 degrees Celsius . The boiling point is 371.2±22.0 °C at 760 mmHg .

Scientific Research Applications

Synthesis of Semiconducting Small Molecules

2-Bromo-5-dodecylthiophene is widely used for the synthesis of semiconducting small molecules . The bromo function group at both end positions of the thiophene ring provides the functionality for cross-coupling or nucleophilic aromatic substitution reactions to offer extended conjugation to the targeted molecules .

Synthesis of Oligomers

In addition to small molecules, 2-Bromo-5-dodecylthiophene is also used in the synthesis of oligomers . The bromo function group allows for the creation of larger, more complex structures through a series of reactions .

Synthesis of Conjugated Polymers

The bromo function group in 2-Bromo-5-dodecylthiophene also enables the synthesis of conjugated polymers . These polymers have applications in organic electronics due to their unique electronic properties .

Organic Field-Effect Transistors (OFETs)

2-Bromo-5-dodecylthiophene is used as an end-capper, especially in the case of OFET materials . The long dodecyl alkyl chain offers great solubility, thus improving the processability for organic electronics in solutions .

Organic Photovoltaics (OPVs)

The compound is also used in the application of organic photovoltaics . The long dodecyl alkyl chain improves the solubility and processability of the material, making it suitable for use in OPVs .

Synthesis of Liquid Crystals

2-Bromo-5-dodecylthiophene has been used in the synthesis of semiconducting calamitic and discotic liquid crystals . The flexible long alkyl chain and the rigid thiophene/phenylene core contribute to the formation of these liquid crystals .

Safety And Hazards

When handling 2-Bromo-5-dodecylthiophene, it is recommended to avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be worn . It is also advised to ensure adequate ventilation and avoid dust formation .

Future Directions

2-Bromo-5-dodecylthiophene is expected to continue to play a significant role in the field of organic electronics due to its utility in the synthesis of semiconducting small molecules, oligomers, and conjugated polymers . Its high solubility and processability make it a valuable component in the development of new organic electronic devices .

Relevant Papers Relevant papers on 2-Bromo-5-dodecylthiophene can be found on the Sigma-Aldrich website . These papers provide further information on the compound’s properties, applications, and research developments .

properties

IUPAC Name

2-bromo-5-dodecylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27BrS/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-14-16(17)18-15/h13-14H,2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOSAVYMGWTYDNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-dodecylthiophene

CAS RN

153561-74-1
Record name 2-Bromo-5-dodecylthiophene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Dodecylthiophene (100 g, 396 mmol, 1 eq) prepared above was placed in a three-necked flask equipped with a dropping funnel and a reflux tube. The atmosphere in the flask was replaced by Ar, 400 ml of dehydrated N,N-dimethylfolmamid (hereinafter referred to as “DMF”) was added thereto, and the mixture was stirred. The reaction solution was cooled to 0° C., and N-bromosuccinimide (84.5 g, 475 mmol, 1.2 eq) dissolved in 120 ml of dehydrated DMF in a separate vessel was added dropwise to the reaction solution. After the completion of the dropwise addition, the mixture was stirred for one hr, was brought to room temperature, and was stirred for 6 hr. The solvent was removed by evaporation, and the residue was extracted with diethyl ether, followed by washing with water until pH=7. The extract was dehydrated over Na2SO4, and the solvent was removed by evaporation, and the residue was purified by chromatography on silica gel to give an objective substance 2-bromo-5-dodecylthiophene (about 118 g yield about 90%) as a light yellow liquid. An NMR spectrum of the compound thus obtained was measured at room temperature with an NMR spectrometer (model JNM-LA400W, manufactured by Japan Electric Optical Laboratory). 1H-NMR (CDCl3, TMS/ppm): 0.88 (t, 3H, J=6.83 Hz), 1.26 (m, 18H), 1.62 (m, 2H), 2.73 (t, 2H, J=7.32 Hz), 6,53 (d, 2H, J=4.39 Hz), 6.84 (d, 2H, J=3.90 Hz).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
84.5 g
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
LN Lucas, JJD Jong, JH Esch… - European Journal of …, 2003 - Wiley Online Library
… This product was allowed to react in the Suzuki reaction with 2-bromo-5-dodecylthiophene42 to provide 21. The amount of the disubstituted or unsubstituted compound was less than 5…
P Bauerle, F Wiirthner, G Gotz, F Effenberger - scholar.archive.org
… thiophenes 4c,d via 'Kumada' coupling reaction using tbe Grignard reagent of 2-bromo-5-dodecylthiophene (5) in 61 % and 59 % yield, respectively (Scheme 3). Bromoalkylthiophene 5 …
Number of citations: 2 scholar.archive.org
MJ Hwang, JH Park, EB Jeong, I Kang… - Bulletin of the Korean …, 2012 - researchgate.net
… 2-Bromo-5-dodecylthiophene (7b). The procedure used the same as that for preparation of compound 7a. Yield: 98%; … 2-Bromo5-hexylthiophene (7a) and 2-bromo-5-dodecylthiophene …
Number of citations: 2 www.researchgate.net
B Wex, FM Jradi, D Patra, BR Kaafarani - Tetrahedron, 2010 - Elsevier
The synthesis of end-capped thieno[3,2-f:4,5-f′]bis[1]benzothiophene was achieved from thiophene and 2,5-thiophenedicarboxaldehyde. Specifically, hexyl and dodecyl end-capping …
Number of citations: 14 www.sciencedirect.com
Y Geng, A Fechtenkötter, K Müllen - Journal of Materials Chemistry, 2001 - pubs.rsc.org
A series of hexaarylbenzenes (1–6) with a variety of different aryl arms (ie phenyl, biphenylyl, mono-, bi-, and terthienylyl) around a benzene core, decorated with flexible dodecyl chains …
Number of citations: 114 pubs.rsc.org
C He, D Wu, F Zhang, M Xue, X Zhuang, F Qiu… - …, 2013 - Wiley Online Library
… A solution of 2-bromo-5-dodecylthiophene (3.7 g, 11.18 mmol) in THF (15 mL) was added drop wise to a mixture of iodine-activated magnesium (0.29 g, 12.31 mmol) in THF (5 mL), and …
BC Tlach, AL Tomlinson, AG Ryno… - The Journal of …, 2013 - ACS Publications
… The flask was charged with 8.28 g (25.0 mmol) of 2-bromo-5-dodecylthiophene and 25 mL of dry diethyl ether. A 13.8 mL (27.5 mmol) amount of i PrMgCl (2.0 M in ether) was added …
Number of citations: 45 pubs.acs.org
S Jing, R Zhang, H Dai, C Du… - Chinese Journal of …, 2012 - Wiley Online Library
Novel amphiphilic molecules consisting of a rigid 2‐phenylthiophene core, with a polar flexible tri(oxylethylene) moiety attached to the phenyl ring and one or two alkyl chains attached …
Number of citations: 3 onlinelibrary.wiley.com
Y Zhang, SA Autry, LE McNamara… - The Journal of …, 2017 - ACS Publications
A series of near-infrared (NIR) organic emissive materials were synthesized and the photophysical properties analyzed. The donor–acceptor–donor materials were designed with …
Number of citations: 37 pubs.acs.org
Y Ogawa, K Yamamoto, C Miura… - … Applied Materials & …, 2017 - ACS Publications
… The title compound was prepared in the same manner as C6TATT, except that 2-bromo-5-dodecylthiophene (437 mg, 1.32 mmol) was used to replace 2-bromo-5-hexylthiophene. Yield: …
Number of citations: 23 pubs.acs.org

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